Cas no 154927-00-1 (5-cyclopropyl-1H-pyrazole-4-carbaldehyde)

5-Cyclopropyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde featuring a cyclopropyl-substituted pyrazole core. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive aldehyde group enables facile derivatization through condensation, reduction, or nucleophilic addition reactions, while the cyclopropyl moiety enhances steric and electronic modulation. The pyrazole scaffold contributes to its utility in medicinal chemistry, often imparting bioactivity or serving as a pharmacophore. This compound is characterized by its stability under standard conditions and compatibility with a range of synthetic transformations, making it a practical choice for researchers developing novel chemical entities.
5-cyclopropyl-1H-pyrazole-4-carbaldehyde structure
154927-00-1 structure
Product name:5-cyclopropyl-1H-pyrazole-4-carbaldehyde
CAS No:154927-00-1
MF:C7H8N2O
MW:136.15122127533
CID:6316231
PubChem ID:82418624

5-cyclopropyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-cyclopropyl-1H-pyrazole-4-carbaldehyde
    • EN300-115045
    • 154927-00-1
    • F2198-4188
    • 3-cyclopropyl-1H-pyrazole-4-carbaldehyde
    • F2198-2635
    • AKOS023556559
    • Z1416192503
    • AKOS022719035
    • SCHEMBL20168403
    • DB-204573
    • 3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXALDEHYDE
    • G76361
    • 1H-Pyrazole-4-carboxaldehyde, 3-cyclopropyl-
    • Inchi: 1S/C7H8N2O/c10-4-6-3-8-9-7(6)5-1-2-5/h3-5H,1-2H2,(H,8,9)
    • InChI Key: AJISPHYBQBLYBF-UHFFFAOYSA-N
    • SMILES: O=CC1C=NNC=1C1CC1

Computed Properties

  • Exact Mass: 136.063662883g/mol
  • Monoisotopic Mass: 136.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 45.8Ų

5-cyclopropyl-1H-pyrazole-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-115045-0.1g
3-cyclopropyl-1H-pyrazole-4-carbaldehyde
154927-00-1 95%
0.1g
$366.0 2023-07-07
Life Chemicals
F2198-2635-0.25g
5-cyclopropyl-1H-pyrazole-4-carbaldehyde
154927-00-1 95%+
0.25g
$952.0 2023-11-21
Life Chemicals
F2198-4188-10g
3-cyclopropyl-1H-pyrazole-4-carbaldehyde
154927-00-1 95%+
10g
$4435.0 2023-11-21
Life Chemicals
F2198-2635-1g
5-cyclopropyl-1H-pyrazole-4-carbaldehyde
154927-00-1 95%+
1g
$1056.0 2023-11-21
TRC
C264501-500mg
5-cyclopropyl-1h-pyrazole-4-carbaldehyde
154927-00-1
500mg
$ 635.00 2022-04-01
Enamine
EN300-115045-0.05g
3-cyclopropyl-1H-pyrazole-4-carbaldehyde
154927-00-1 95%
0.05g
$245.0 2023-07-07
Life Chemicals
F2198-4188-0.5g
3-cyclopropyl-1H-pyrazole-4-carbaldehyde
154927-00-1 95%+
0.5g
$1003.0 2023-11-21
Aaron
AR023JH3-100mg
3-cyclopropyl-1H-pyrazole-4-carbaldehyde
154927-00-1 95%
100mg
$529.00 2025-02-14
Aaron
AR023JH3-2.5g
3-cyclopropyl-1H-pyrazole-4-carbaldehyde
154927-00-1 95%
2.5g
$2873.00 2025-02-14
1PlusChem
1P023J8R-2.5g
3-cyclopropyl-1H-pyrazole-4-carbaldehyde
154927-00-1 95%
2.5g
$2622.00 2024-06-20

Additional information on 5-cyclopropyl-1H-pyrazole-4-carbaldehyde

5-Cyclopropyl-1H-Pyrazole-4-Carbaldehyde: A Comprehensive Overview

5-Cyclopropyl-1H-pyrazole-4-carbaldehyde (CAS No. 154927-00-1) is a fascinating organic compound with a unique structure and diverse applications in the field of chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which have gained significant attention due to their versatile properties and potential in various industrial and research settings.

The molecular structure of 5-cyclopropyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring, a five-membered aromatic heterocycle, substituted with a cyclopropyl group at position 5 and an aldehyde group at position 4. This arrangement imparts the compound with distinctive electronic and steric properties, making it highly suitable for applications in drug design, agrochemicals, and advanced materials. The cyclopropyl group introduces strain into the molecule, which can enhance reactivity in certain chemical reactions, while the aldehyde group provides functionality for further chemical modifications.

Recent studies have highlighted the potential of pyrazole derivatives in medicinal chemistry, particularly as scaffolds for developing bioactive compounds. For instance, researchers have explored the use of 5-cyclopropyl-1H-pyrazole-4-carbaldehyde as a precursor for synthesizing novel anti-tumor agents. The compound's ability to interact with biological targets such as enzymes and receptors makes it a valuable starting material for drug discovery programs.

In addition to its role in pharmaceuticals, 5-cyclopropyl-1H-pyrazole-4-carbaldehyde has also been investigated for its applications in agrochemicals. Its ability to inhibit plant pathogens and regulate plant growth has been demonstrated in several studies. The compound's unique structure allows it to interfere with key biochemical pathways in microorganisms, making it a promising candidate for developing eco-friendly pesticides and fungicides.

From a synthetic perspective, the preparation of 5-cyclopropyl-1H-pyrazole-4-carbaldehyde involves a series of well-established organic reactions. The synthesis typically begins with the formation of the pyrazole ring through condensation reactions between an amine and an aldehyde or ketone. Subsequent functionalization steps introduce the cyclopropyl and aldehyde groups at specific positions on the ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.

The physical properties of 5-cyclopropyl-1H-pyrazole-4-carbaldehyde are also worth noting. The compound is typically a crystalline solid with a melting point around 200°C and a boiling point above 300°C under standard conditions. Its solubility in common solvents such as water, ethanol, and dichloromethane varies depending on the solvent's polarity and hydrogen bonding capacity. These properties make it suitable for various analytical techniques, including chromatography and spectroscopy.

From an environmental standpoint, 5-cyclopropyl-1H-pyrazole-4-carbaldehyde has been evaluated for its biodegradability and toxicity profiles. Studies indicate that the compound undergoes moderate biodegradation under aerobic conditions, suggesting that it has a limited environmental impact when used responsibly. However, further research is needed to fully understand its long-term effects on ecosystems.

In conclusion, 5-cyclopropyl-1H-pyrazole-4-carbaldehyde (CAS No. 154927-00-1) is a versatile compound with significant potential in multiple fields. Its unique structure, combined with recent advances in synthetic methods and application studies, positions it as an important building block for future innovations in chemistry and related disciplines.

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